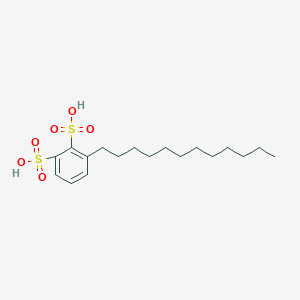
3-Dodecylbenzene-1,2-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecylbenzene-1,2-disulfonic acid is an organic compound characterized by a benzene ring substituted with a dodecyl group and two sulfonic acid groups at the 1 and 2 positions. This compound is known for its surfactant properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecylbenzene-1,2-disulfonic acid typically involves the sulfonation of dodecylbenzene. This process is carried out by reacting dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Advanced techniques aim to optimize these parameters to enhance efficiency and reduce by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Dodecylbenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
3-Dodecylbenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its surfactant properties.
Industry: It is widely used in the production of detergents, emulsifiers, wetting agents, and dispersants
Mecanismo De Acción
The mechanism of action of 3-Dodecylbenzene-1,2-disulfonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of water with oils and fats. This property is crucial in its applications in detergents and emulsifiers. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .
Comparación Con Compuestos Similares
Dodecylbenzenesulfonic acid: Similar in structure but with only one sulfonic acid group.
Benzenesulfonic acid: Lacks the dodecyl group and has different surfactant properties.
p-Toluenesulfonic acid: Contains a methyl group instead of a dodecyl group, leading to different chemical properties.
Uniqueness: 3-Dodecylbenzene-1,2-disulfonic acid is unique due to the presence of two sulfonic acid groups and a long dodecyl chain. This structure imparts superior surfactant properties, making it more effective in reducing surface tension and enhancing solubility compared to similar compounds .
Propiedades
Número CAS |
91019-75-9 |
|---|---|
Fórmula molecular |
C18H30O6S2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
3-dodecylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C18H30O6S2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17(25(19,20)21)18(16)26(22,23)24/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)(H,22,23,24) |
Clave InChI |
BZGBTLYQQQASEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


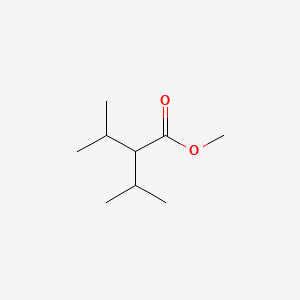

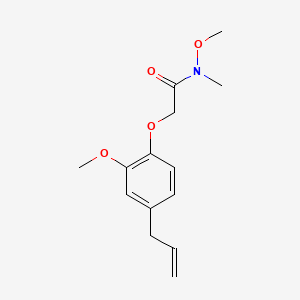


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

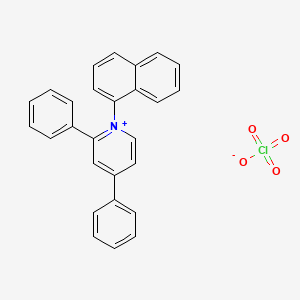
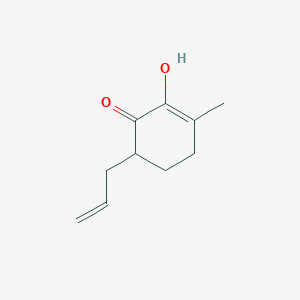
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
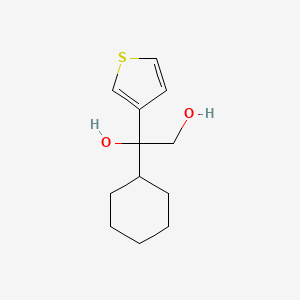
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
